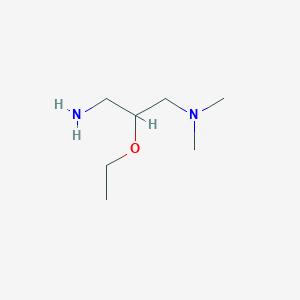

(3-Amino-2-ethoxypropyl)dimethylamine

Description

Significance of Amine Functionalities in Organic Synthesis and Material Science Research

Amines, a class of organic compounds derived from ammonia, are fundamental to both organic chemistry and material science. solubilityofthings.com Characterized by a nitrogen atom with a lone pair of electrons, amines can act as bases and nucleophiles, making them highly versatile in chemical reactions. solubilityofthings.compurkh.com This reactivity is harnessed in a vast array of organic syntheses, where they serve as crucial intermediates and building blocks for constructing complex molecules. ijrpr.com Their importance is underscored by their presence in pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.comresearcher.life

In organic synthesis, amines are pivotal for forming carbon-nitrogen bonds, a cornerstone of many synthetic pathways. amerigoscientific.com They participate in reactions such as nucleophilic substitution, reductive amination, and the formation of imines and enamines, which are key steps in creating diverse molecular architectures. solubilityofthings.com The pharmaceutical industry, for instance, heavily relies on amine chemistry for the synthesis of a wide range of drugs, including antibiotics, antidepressants, and analgesics. ijrpr.comamerigoscientific.com

In material science, amine functionalities are integral to the development of advanced materials. They are used in the synthesis of polymers like nylon and polyurethanes, which have widespread applications in textiles and plastics. purkh.comijrpr.com Amines also serve as building blocks for catalysts, sensors, and functional materials used in fields such as organic electronics and biotechnology. ijrpr.com Their ability to interact with other molecules through hydrogen bonding and their basic properties contribute to the unique characteristics of these materials. purkh.com

Overview of Ether-Amine Hybrid Scaffolds in Chemical Literature

Ether-amine hybrid scaffolds are molecules that contain both an ether linkage (-O-) and an amine group (-N-). This combination of functionalities results in unique physicochemical properties that are advantageous in various applications. The ether group can improve liquidity and solubility in hydrocarbons, while the amine group provides a site for further chemical modification or specific interactions. google.com

Research into these hybrid structures has shown their potential in several areas. For example, poly(ether urethane)s incorporating primary amine groups have been engineered to create in-situ forming hydrogels. nih.govacs.org These materials leverage the reactivity of the amine group for cross-linking, resulting in hydrogels with properties like injectability, self-healing, and pH-responsiveness, making them promising for drug delivery systems. nih.govacs.org The synthesis of these complex polymers demonstrates the utility of combining ether and amine functionalities to achieve highly tunable material properties. nih.gov

Furthermore, the strategy of scaffold hybridization, where distinct pharmacophores are linked together, has been employed to create bitopic ligands for biological targets. In some cases, ether-containing scaffolds like 1,4-dioxane (B91453) have been linked to amine-containing structures such as piperazine (B1678402) to develop selective ligands for central nervous system disorders. acs.org This approach highlights the modularity of ether-amine structures in designing molecules with specific biological activities. The introduction of an ether group into an amine-containing molecule can lead to products with superior liquidity, improved surfactant properties, and enhanced solubility, which are desirable in applications ranging from fuel additives to personal care products. google.com

Rationale for Dedicated Academic Research on (3-Amino-2-ethoxypropyl)dimethylamine

This compound is a prime candidate for dedicated academic research due to its unique molecular architecture, which combines three key functional groups: a primary amine, a tertiary amine, and an ether linkage. This trifunctional scaffold is not widely explored in existing literature, presenting a significant opportunity for novel discoveries in both synthesis and application.

The presence of both a primary and a tertiary amine in the same molecule offers differential reactivity. The primary amine can be selectively targeted for reactions like imine formation or acylation, while the tertiary amine can act as a base, a catalytic site, or a coordination center for metal ions. The ethoxy group introduces flexibility and can influence the compound's solubility and physical state.

Given the established importance of both amine functionalities and ether-amine hybrids, a systematic study of this compound is warranted. Research could uncover its potential as a versatile building block for synthesizing more complex molecules, such as novel polymers, ligands for catalysis, or scaffolds for pharmaceutical development. Its structure suggests it could be a precursor to specialized surfactants or corrosion inhibitors, similar to other functionalized amines. alkylamines.com A thorough investigation into its chemical properties and reactivity would provide valuable data for chemists and material scientists, potentially leading to the development of new materials and technologies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-ethoxy-N',N'-dimethylpropane-1,3-diamine americanelements.com |

| Alternate Name | 2-ethoxy-N |

| CAS Number | 1344368-10-0 americanelements.comsigmaaldrich.com |

| Chemical Formula | C7H18N2O americanelements.com |

| Molecular Weight | 146.23 g/mol americanelements.comsigmaaldrich.com |

| Physical Form | Liquid americanelements.comsigmaaldrich.com |

| MDL Number | MFCD17285454 americanelements.comsigmaaldrich.com |

| InChI Key | SVPPLRARFDBPGQ-UHFFFAOYSA-N americanelements.comsigmaaldrich.com |

| SMILES | CCOC(CN)CN(C)C americanelements.com |

Scope and Organization of the Research Endeavor

A dedicated research endeavor into this compound would be structured to systematically explore its fundamental chemistry and potential applications. The scope of this research would be organized into three main phases.

The first phase would focus on the comprehensive characterization of the compound. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity, as well as a thorough evaluation of its physical properties such as boiling point, density, and solubility in various solvents.

The second phase would investigate the chemical reactivity of its distinct functional groups. This would involve a series of controlled reactions to explore the selective derivatization of the primary amine versus the tertiary amine. Key transformations, such as alkylation, acylation, and condensation reactions, would be studied to understand the compound's utility as a synthetic intermediate. The influence of the ethoxy group on the reactivity of the amine centers would also be a key point of investigation.

The third and final phase would explore potential applications based on the findings from the first two phases. This could involve synthesizing novel polymers by incorporating the diamine structure into a polymer backbone, investigating its efficacy as a ligand in transition-metal catalysis, or evaluating its properties as a curing agent for epoxy resins. This structured approach would ensure a thorough understanding of this compound, paving the way for its potential use in various scientific and industrial fields.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-4-10-7(5-8)6-9(2)3/h7H,4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPPLRARFDBPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Ethoxypropyl Dimethylamine and Its Precursors

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. For (3-Amino-2-ethoxypropyl)dimethylamine, several logical disconnections can be proposed, highlighting key bonds and revealing potential precursor molecules.

The primary disconnections for the target compound focus on the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

Disconnection of the C(1)-N(amine) bond: This approach suggests a reaction between a 1,2-diamino propane (B168953) derivative and an ethylating agent.

Disconnection of the C(2)-O(ether) bond: This pathway implies the reaction of a 2,3-diaminopropan-1-ol (B8269735) derivative with an ethylating agent.

Disconnection of the C(3)-N(dimethylamine) bond: This strategy points towards the reaction of a 3-amino-2-ethoxypropan-1-ol (B13297979) or a related electrophile with dimethylamine (B145610).

Epoxide Ring-Opening Strategy: A highly convergent approach involves the ring-opening of an epoxide precursor, such as an ethoxy-substituted glycidyl (B131873) amine or a dimethylamino-substituted glycidyl ether, by an appropriate amine or alcohol nucleophile.

These disconnections lead to several potential key intermediates, which are summarized in the table below.

| Precursor Type | Specific Examples | Corresponding Reagent |

| Amino Alcohols | 3-(Dimethylamino)-2-ethoxypropan-1-ol | Aminating agent for the primary amine |

| 3-Amino-2-ethoxypropan-1-ol | Dimethylamine | |

| Epoxides | 2-(Ethoxymethyl)oxirane | Dimethylamine |

| N,N-Dimethyl-2-oxiran-2-ylmethanamine | Sodium ethoxide | |

| Halohydrins | 1-Chloro-3-(dimethylamino)propan-2-ol | Sodium ethoxide |

| 1-Amino-3-chloro-propan-2-ol | Ethylation, then Dimethylamine |

Synthesis of Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of its precursors. This section explores methods for creating these essential building blocks.

3-Ethoxypropylamine is a crucial precursor that contains the foundational carbon chain and the primary amine. A common industrial method for its synthesis involves a two-step process starting from acrylonitrile (B1666552) and ethanol (B145695). google.comgoogle.com

First, a Michael addition of ethanol to acrylonitrile is performed in the presence of a catalyst to yield 3-ethoxypropionitrile (B165598). google.com The second step involves the hydrogenation of the nitrile group to the primary amine, yielding 3-ethoxypropylamine. google.com

A patented method outlines the specific steps for this conversion:

Ethanol and a catalyst (such as sodium ethoxide or potassium hydroxide) are added to a reactor. google.com

Acrylonitrile is added dropwise while controlling the temperature. google.com

The reaction produces 3-ethoxypropionitrile with a purity often exceeding 97%. google.com

This intermediate is then hydrogenated under pressure in the presence of a different catalyst (e.g., a nickel-based catalyst) and an inhibitor to produce 3-ethoxypropylamine. google.comgoogle.com

The final product can be purified by vacuum distillation to achieve a purity greater than 99.5%. google.com

The table below summarizes typical reaction parameters for the synthesis of 3-ethoxypropionitrile. google.com

| Parameter | Value/Condition |

| Reactants | Ethanol, Acrylonitrile |

| Molar Ratio (Ethanol:Acrylonitrile) | 1.0 - 1.5 : 1 |

| Catalyst A | Sodium ethoxide, Potassium hydroxide, etc. |

| Product | 3-Ethoxypropionitrile |

| Purity | >97% |

The introduction of the dimethylamino group is a critical step in the synthesis. Dimethylamine itself is a commercially available gas, often supplied as a solution in water or as a compressed liquid. Several standard organic chemistry transformations can be employed to incorporate this moiety.

Reductive Amination: A common and efficient method is the reaction of an aldehyde or ketone precursor with dimethylamine in the presence of a reducing agent. This process, also known as reductive alkylation, forms the tertiary amine directly. A general process involves reacting an aldehyde with dimethylamine and hydrogen under pressure at elevated temperatures in the presence of a hydrogenation catalyst. google.com

Nucleophilic Substitution: If a precursor contains a suitable leaving group (e.g., a halide or a sulfonate ester), direct substitution with dimethylamine can form the C-N bond. This reaction is a standard SN2 process.

In Situ Generation: In some cases, dimethylamine can be generated in situ from dimethylformamide (DMF), which can then react with other components. researchgate.net

Modern synthetic chemistry offers sophisticated methods for preparing β-amino alcohols and β-amino ethers, which are core structures related to the target compound. acs.orgdiva-portal.org

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct, enantioselective synthesis of β-amino alcohols from alkenes. While this method can face challenges with regioselectivity, it represents a powerful approach to creating chiral amino alcohols. diva-portal.org

Ring-Opening of Epoxides: The reaction between epoxides and amines is a fundamental and highly convenient method for synthesizing 1,2-amino alcohols. um.edu.my The regioselectivity of the ring-opening can be controlled by the reaction conditions. um.edu.my This strategy is highly adaptable for producing precursors to this compound.

Photoredox Catalysis: Recent advancements include the use of photoredox catalysis to synthesize β-amino ethers and β-amino alcohols. acs.orgorganic-chemistry.org One method involves the reaction of imines with a hydroxymethyl radical precursor under mild, metal-free conditions, offering a divergent pathway to both amino ethers and amino alcohols in a one-pot protocol. acs.orgorganic-chemistry.org

1,3-Dipolar Cycloadditions: Stereoselective synthesis of amino alcohols can also be achieved through 1,3-dipolar cycloaddition reactions, for example, between carbonyl ylides and aldimines, to form α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org

Direct Synthetic Pathways to this compound

Directly assembling the final molecule in a single or few steps is often the most efficient strategy. Mannich-type reactions offer a plausible route for such a construction.

The Mannich reaction is a three-component condensation reaction that forms a C-C bond and results in a β-amino carbonyl compound, known as a Mannich base. oarjbp.comorgchemres.org The reaction typically involves formaldehyde (B43269), a primary or secondary amine, and a compound with an active hydrogen atom. oarjbp.comnih.gov

A hypothetical Mannich-type pathway to a precursor of this compound could involve the following components:

| Component | Role in Mannich Reaction | Example Compound |

| Aldehyde | Non-enolizable aldehyde | Formaldehyde (or Paraformaldehyde) |

| Amine | Secondary amine | Dimethylamine (or Dimethylamine Hydrochloride) |

| Active Hydrogen Compound | Enolizable ketone | Ethoxyacetone |

In this proposed reaction, ethoxyacetone would provide the active hydrogen, which would attack the Eschenmoser salt or a pre-formed iminium ion generated from the reaction of formaldehyde and dimethylamine. This would produce a β-dimethylamino ketone, specifically 1-ethoxy-3-(dimethylamino)propan-2-one. This intermediate could then be reduced and aminated in subsequent steps to yield the final target compound. The synthesis of various Mannich bases using dimethylamine has been reported, demonstrating the feasibility of using this amine in the reaction. nih.govresearchgate.net

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A plausible synthetic route to this compound via reductive amination could start from the precursor 1-amino-3-ethoxy-2-propanone. This amino ketone could undergo a double reductive amination with dimethylamine in the presence of a suitable reducing agent. Alternatively, a more common approach would be the reductive amination of a suitable aldehyde or ketone with a primary amine, followed by further functionalization.

In a hypothetical reductive amination strategy for synthesizing the target molecule, one could envision a two-step process starting from 1-amino-3-ethoxy-2-propanol. The primary amino group could first be protected, followed by oxidation of the secondary alcohol to a ketone. The resulting protected amino ketone could then undergo reductive amination with dimethylamine, followed by deprotection to yield this compound.

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), each offering different levels of reactivity and selectivity. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a widely used method. wikipedia.org Biocatalytic reductive amination using amine dehydrogenases (AmDHs) is an emerging green alternative that can offer high enantioselectivity for the synthesis of chiral amines. frontiersin.org

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol (B129727) or ethanol solvent, often at room temperature. | Inexpensive and readily available. | Can reduce aldehydes and ketones, requiring careful control of reaction conditions. |

| Sodium Cyanoborohydride (NaBH3CN) | Acidic to neutral pH in methanol or ethanol. | More selective for imines over carbonyls. | Toxicity of cyanide byproducts. |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aprotic solvents like dichloromethane (B109758) or dichloroethane. | Mild and highly selective for imines. | More expensive than other borohydrides. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Hydrogen gas pressure, various solvents. | "Clean" reaction with water as the only byproduct. | Requires specialized equipment for handling hydrogen gas. |

Alkylation Reactions Utilizing Amine Substrates

Alkylation of amines is a fundamental method for the synthesis of more substituted amines. The synthesis of this compound can be envisioned through the selective N,N-dimethylation of a primary amine precursor, such as 1-amino-3-ethoxy-2-propanol. Direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To achieve selective N,N-dimethylation, various reagents and methods have been developed. The Eschweiler-Clarke reaction, for example, is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde. This reaction proceeds through the formation of an iminium ion followed by reduction by formate.

Modern approaches to N,N-dimethylation often employ catalysts to improve efficiency and selectivity. For instance, ruthenium nanoparticles supported on carbon (Ru/C) have been shown to be highly efficient heterogeneous catalysts for the N-dimethylation of a wide range of primary amines using formaldehyde. acs.org This method offers good functional group compatibility and operational simplicity. acs.org Another approach involves the use of methyl alkyl carbonates in the presence of phosphonium (B103445) salts as catalysts, which provides a safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. acs.org

| Method/Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Eschweiler-Clarke Reaction (Formaldehyde/Formic Acid) | Heating the amine with an excess of formaldehyde and formic acid. | Inexpensive reagents, high yields. | Requires high temperatures and excess reagents. |

| Methyl Iodide (CH3I) | In the presence of a base (e.g., K2CO3) in a polar aprotic solvent. | High reactivity. | Toxicity and volatility of methyl iodide, risk of over-alkylation. |

| Dimethyl Carbonate (DMC) | High temperatures, often with a catalyst. | Low toxicity, considered a "green" methylating agent. | Requires high temperatures and sometimes high pressure. |

| Formaldehyde with Ru/C catalyst | Mild temperatures (e.g., 70 °C) with a heterogeneous catalyst. acs.org | High efficiency, catalyst can be recycled. acs.org | Cost of the ruthenium catalyst. |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. emich.edu The application of microwave irradiation can be particularly beneficial in the synthesis of this compound and its precursors.

For instance, the N-alkylation of amines with alcohols, a process that typically requires high temperatures and long reaction times, can be significantly expedited under microwave conditions. A protocol for the N-alkylation of amines with alcohols catalyzed by manganese(II) chloride under microwave irradiation has been reported, demonstrating the efficiency of this approach for the synthesis of tertiary amines. nih.gov Such a method could potentially be adapted for the synthesis of the target molecule from a suitable amino alcohol precursor.

Microwave assistance can also be applied to other reaction types relevant to the synthesis of this compound, such as the Kabachnik-Fields reaction with amino alcohols as the amine component, which can be performed under catalyst-free and often solvent-free conditions. nih.gov The chemoselective N-acylation of amino alcohols has also been shown to be influenced by the power output and the nature of the acylating agent under microwave irradiation. acs.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to a few hours |

| Reaction Yield | Often moderate to good | Generally good to excellent |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to shorter reaction times |

| Energy Efficiency | Lower | Higher due to direct heating of the reaction mixture |

Chemo- and Regioselective Synthesis Considerations

The synthesis of a molecule with multiple functional groups like this compound requires careful consideration of chemo- and regioselectivity. The presence of a primary amine, a tertiary amine, and a hydroxyl group (in the precursor) necessitates strategies that can differentiate between these functionalities.

For instance, in the alkylation of the precursor 1-amino-3-ethoxy-2-propanol, it is crucial to achieve selective alkylation of the primary amino group without affecting the hydroxyl group. This can often be achieved by choosing appropriate reaction conditions and protecting groups. A method for the selective mono-N-alkylation of 3-amino alcohols relies on the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine group for selective alkylation. organic-chemistry.org

Regioselectivity is also a key consideration in the synthesis of the precursor itself. If 1-amino-3-ethoxy-2-propanol is synthesized from an epoxide, the ring-opening reaction with an amine must be regioselective to yield the desired isomer. The use of solid acid catalysts like TiO2-ZrO2 mixed oxides has been shown to promote the regioselective ring-opening of epoxides with amines in water, offering a green and efficient method for the synthesis of β-amino alcohols. acs.org Dual catalytic strategies involving an iridium photocatalyst and a copper complex have also been developed for the regioselective amino-functionalization of allyl alcohols. nih.gov

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. wikipedia.org The synthesis of this compound and its precursors can be designed with these principles in mind.

One key aspect of green chemistry is the use of safer and more environmentally benign reagents. For example, dimethyl carbonate is considered a green methylating agent as it is less toxic than traditional reagents like methyl iodide and dimethyl sulfate. acs.org The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is another important green chemistry principle. The use of Ru/C for N-dimethylation is an example of this approach. acs.org

Solvent selection is also crucial in green chemistry. The ideal solvent is non-toxic, renewable, and has a low environmental impact. Water is often considered the ultimate green solvent, and methodologies that can be performed in aqueous media are highly desirable. The synthesis of β-amino alcohols from epoxides and amines in water without any catalyst is a prime example of a green synthetic method. organic-chemistry.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach to synthesis. Enzymes operate under mild conditions, are highly selective, and are derived from renewable resources. The use of amine dehydrogenases for reductive amination is a promising green alternative to traditional chemical methods. frontiersin.org

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Use of Safer Reagents | Employing dimethyl carbonate or formaldehyde with a catalyst for N,N-dimethylation instead of toxic alkyl halides. |

| Catalysis | Utilizing heterogeneous catalysts like Ru/C that can be recycled, or biocatalysts like amine dehydrogenases. |

| Use of Renewable Feedstocks | Exploring biosynthetic routes for precursors from renewable resources. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Performing reactions in water or other environmentally benign solvents, or under solvent-free conditions. |

Chemical Reactivity and Mechanistic Studies of 3 Amino 2 Ethoxypropyl Dimethylamine

Investigation of Amine Reactivity: Primary and Tertiary Nitrogen Centers

The presence of both a primary (-NH2) and a tertiary (-N(CH3)2) amine within the same molecule results in differential reactivity, which can be selectively exploited under appropriate reaction conditions. The nucleophilicity and basicity of these nitrogen centers are influenced by both electronic and steric factors.

Generally, in the gas phase, the basicity of amines follows the order tertiary > secondary > primary, due to the electron-donating inductive effect of the alkyl groups which stabilizes the positive charge in the protonated form. quora.comquora.comchemistrystudent.com However, in aqueous solution, the order is often secondary > primary > tertiary. quora.com This reversal is attributed to the effects of solvation, where the protonated primary and secondary amines can be more effectively stabilized by hydrogen bonding with water molecules compared to the more sterically hindered protonated tertiary amine. quora.comstackexchange.com For (3-Amino-2-ethoxypropyl)dimethylamine, the relative basicity of the two nitrogen centers will therefore be solvent-dependent.

Nucleophilic Reaction Pathways

Both the primary and tertiary amine groups possess a lone pair of electrons on the nitrogen atom, rendering them nucleophilic. emilylearning.com As a result, they can readily participate in nucleophilic substitution and addition reactions. libretexts.org The primary amine, being less sterically hindered, is generally a more accessible nucleophile for reactions with bulky electrophiles. stackexchange.com Conversely, the tertiary amine, while also nucleophilic, may exhibit reduced reactivity towards sterically demanding electrophiles due to the presence of the two methyl groups and the adjacent ethoxypropyl chain.

Common nucleophilic reactions include alkylation, acylation, and reactions with carbonyl compounds. libretexts.orglibretexts.org In alkylation reactions with alkyl halides, both amine groups can act as nucleophiles, potentially leading to a mixture of products, including secondary, tertiary, and quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.ukmsu.edu Selective alkylation can often be achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions.

Amidation Reactions and Mechanism Elucidation

Amidation, the formation of an amide bond, is a key reaction involving the primary amine of this compound. The primary amine can react with carboxylic acids, acid chlorides, or esters to form the corresponding amide. youtube.commasterorganicchemistry.comlibretexts.org The tertiary amine group does not undergo amidation under normal conditions.

The mechanism of amidation typically involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent. youtube.com When reacting with a carboxylic acid, an acid catalyst is often required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. youtube.com The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to form the amide.

Table 1: Illustrative Reaction Conditions for Selective Amidation

| Acylating Agent | Catalyst/Conditions | Product |

| Acyl Chloride | Base (e.g., triethylamine) | N-(2-ethoxy-3-(dimethylamino)propyl)amide |

| Carboxylic Acid | Heat, Dehydrating agent | N-(2-ethoxy-3-(dimethylamino)propyl)amide |

| Ester | Heat | N-(2-ethoxy-3-(dimethylamino)propyl)amide |

The elucidation of the precise mechanism for a specific amidation reaction would involve kinetic studies and the identification of intermediates. Factors such as the nature of the acylating agent, the solvent, and the presence of catalysts can influence the reaction pathway and rate. mdpi.com

Quaternization Dynamics

The tertiary amine in this compound is susceptible to quaternization, a reaction with an alkyl halide to form a quaternary ammonium salt. wikipedia.org This is a type of nucleophilic substitution reaction where the tertiary amine acts as the nucleophile. wikipedia.org The primary amine can also be alkylated, but the tertiary amine is generally more nucleophilic in this context.

The kinetics of quaternization reactions, often referred to as Menshutkin reactions, are influenced by several factors, including the structure of the amine, the nature of the alkylating agent, and the solvent. wikipedia.orgresearchgate.net Steric hindrance around the tertiary nitrogen can significantly slow down the rate of quaternization. researchgate.net The ethoxy group at the 2-position of the propyl chain may exert some steric influence on the approach of the alkylating agent to the tertiary nitrogen.

Table 2: Factors Influencing Quaternization Rate

| Factor | Effect on Rate | Rationale |

| Alkyl Halide | RI > RBr > RCl | I⁻ is a better leaving group than Br⁻, which is better than Cl⁻. |

| Solvent Polarity | Increased polarity increases rate | Stabilization of the charged transition state. wikipedia.org |

| Steric Hindrance | Increased hindrance decreases rate | Impedes the approach of the electrophile to the nitrogen atom. researchgate.net |

The dynamics of the quaternization can be studied by monitoring the disappearance of the reactants or the appearance of the product over time, often using techniques like NMR spectroscopy or conductivity measurements. koreascience.kr

Reactivity and Stability of the Ether Linkage

The ether linkage (C-O-C) in this compound is generally stable under neutral and basic conditions. wikipedia.org However, it can undergo cleavage under strongly acidic conditions, typically in the presence of strong acids like HBr or HI. wikipedia.orglibretexts.orgmasterorganicchemistry.com Cleavage of the ether bond proceeds via a nucleophilic substitution mechanism.

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.org The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol. The regioselectivity of the cleavage (i.e., which C-O bond is broken) depends on the nature of the alkyl groups attached to the oxygen. In the case of this compound, the cleavage can occur at either the ethyl-oxygen bond or the propyl-oxygen bond. The reaction at the less sterically hindered carbon is generally favored in an SN2-type mechanism. libretexts.org

Intramolecular Interactions and Conformational Preferences

Computational methods, such as molecular mechanics and ab initio calculations, can be employed to predict the most stable conformations and to estimate the energy barriers for rotation around the single bonds. rti.org These studies can provide insights into the preferred spatial arrangement of the functional groups and how this might affect their accessibility for reactions. For 1,3-diamines, the relative positioning of the two nitrogen atoms is a key conformational feature. rti.orgnih.gov

Reaction Kinetics and Thermodynamic Analysis

A quantitative understanding of the reactivity of this compound requires the study of its reaction kinetics and thermodynamics.

Reaction Kinetics: Kinetic studies would involve measuring the rate of reaction under various conditions (e.g., temperature, concentration of reactants, solvent) to determine the rate law and the activation energy. koreascience.krsemanticscholar.org For example, the kinetics of amidation could be followed by monitoring the concentration of the primary amine over time. The rate of reaction would be expected to depend on the concentrations of both the amine and the acylating agent. researchgate.net

Table 3: Hypothetical Thermodynamic Data for Amidation

| Parameter | Value | Interpretation |

| ΔH° | -45 kJ/mol | The reaction is exothermic, releasing heat. |

| ΔS° | -120 J/(mol·K) | The reaction leads to a decrease in disorder. |

| ΔG° (at 298 K) | -9.24 kJ/mol | The reaction is spontaneous under standard conditions. |

It is important to note that the actual kinetic and thermodynamic parameters would need to be determined experimentally for specific reactions of this compound.

Theoretical Studies on Degradation Pathways in Environmental Contexts

Due to a lack of direct experimental data on the environmental degradation of this compound, theoretical studies, drawing analogies from structurally similar amines and ethers, provide the primary means of predicting its fate in the environment. These computational models focus on the compound's reactivity in both the atmosphere and in aqueous systems.

In the atmosphere, the dominant degradation pathway for this compound is expected to be initiated by reactions with hydroxyl (•OH) radicals, which are ubiquitous in the troposphere. The reaction proceeds primarily through hydrogen abstraction from various sites on the molecule. The specific site of hydrogen abstraction is influenced by the bond dissociation energies (BDEs) of the C-H and N-H bonds.

Theoretical calculations on analogous aliphatic amines and ethers suggest that C-H bonds alpha to nitrogen and oxygen atoms are particularly susceptible to abstraction due to the stabilizing effect of the adjacent heteroatom on the resulting radical. canada.caul.pt The primary amine group also presents a site for hydrogen abstraction from the N-H bond.

The initial hydrogen abstraction by an •OH radical will result in the formation of a carbon-centered or nitrogen-centered radical. These radicals will then undergo further reactions in the presence of atmospheric oxygen (O2) to form peroxy radicals (ROO•). The subsequent chemistry of these peroxy radicals, involving reactions with nitric oxide (NO) and other atmospheric constituents, will lead to the formation of a variety of degradation products, including aldehydes, ketones, and smaller amines.

Theoretical studies on diethyl ether indicate that hydrogen abstraction from the -CH2- group adjacent to the oxygen is a favorable pathway. rsc.org Similarly, studies on aliphatic amines show that abstraction of a hydrogen atom from a C-H bond adjacent to a nitrogen atom is a major degradation route. canada.ca For this compound, this suggests that the C-H bonds on the propyl chain adjacent to the primary amine, the ether linkage, and the dimethylamino group are all likely reaction sites.

The following interactive data table summarizes the predicted initial reactions of this compound with •OH radicals in the gas phase and the potential primary radical intermediates formed. The relative importance of each pathway would depend on the specific bond dissociation energies, which would require detailed quantum chemical calculations for this molecule.

Interactive Data Table: Predicted Gas-Phase Reactions with •OH Radicals

| Reaction Site | Predicted Initial Reaction | Resulting Radical Species |

| C-H alpha to Primary Amine | (CH₃)₂NCH₂CH(OCH₂CH₃)CH₂NH₂ + •OH → (CH₃)₂NCH₂CH(OCH₂CH₃)ĊHNH₂ + H₂O | Carbon-centered radical |

| C-H alpha to Ether Oxygen | (CH₃)₂NCH₂CH(OCH₂CH₃)CH₂NH₂ + •OH → (CH₃)₂NCH₂ĊH(OCH₂CH₃)CH₂NH₂ + H₂O | Carbon-centered radical |

| C-H alpha to Tertiary Amine | (CH₃)₂NCH₂CH(OCH₂CH₃)CH₂NH₂ + •OH → (CH₃)₂NĊHCH(OCH₂CH₃)CH₂NH₂ + H₂O | Carbon-centered radical |

| N-H of Primary Amine | (CH₃)₂NCH₂CH(OCH₂CH₃)CH₂NH₂ + •OH → (CH₃)₂NCH₂CH(OCH₂CH₃)CH₂N•H + H₂O | Nitrogen-centered radical |

| C-H of Ethoxy Group | (CH₃)₂NCH₂CH(OĊHCH₃)CH₂NH₂ + •OH → (CH₃)₂NCH₂CH(OĊHCH₃)CH₂NH₂ + H₂O | Carbon-centered radical |

In aqueous environments, the degradation of this compound is expected to proceed through two primary mechanisms: hydrolysis and oxidation.

Hydrolysis: Ethers are generally resistant to hydrolysis under neutral or basic conditions. solubilityofthings.com However, under acidic conditions, the ether linkage can be cleaved. researchgate.netstackexchange.comlibretexts.orgvedantu.com The presence of the amino groups in this compound means that the molecule will be protonated in acidic waters, which could influence the rate of ether hydrolysis. Theoretical studies would be needed to determine the precise mechanism and rate of this acid-catalyzed hydrolysis for this specific compound. The likely products of hydrolysis would be 3-(dimethylamino)-1-aminopropan-2-ol and ethanol (B145695).

Oxidation: In the aqueous phase, oxidation by hydroxyl radicals (•OH) is a significant transformation pathway for many organic compounds, including amines. nih.govresearchgate.netresearchgate.net Studies on the aqueous phase oxidation of dimethylamine (B145610) and diethylamine (B46881) have shown that the neutral form of the amine reacts more rapidly with •OH radicals than the protonated form. nih.govresearchgate.net Given that this compound has two amino groups with different basicities, the pH of the aqueous environment will significantly affect the speciation of the molecule and thus its reactivity towards oxidants.

The oxidation process in the aqueous phase would likely involve hydrogen abstraction from the C-H bonds alpha to the nitrogen and oxygen atoms, similar to the gas-phase mechanism. This would lead to the formation of various degradation products, potentially including aldehydes, carboxylic acids, and ammonia. nih.gov

The following interactive data table outlines the potential aqueous phase transformation reactions for this compound.

Interactive Data Table: Potential Aqueous Phase Transformation Mechanisms

| Transformation Mechanism | Conditions | Predicted Reaction | Potential Products |

| Acid-Catalyzed Hydrolysis | Acidic pH | (CH₃)₂NCH₂CH(OCH₂CH₃)CH₂NH₂ + H₂O/H⁺ → | 3-(dimethylamino)-1-aminopropan-2-ol, Ethanol |

| Aqueous Phase Oxidation | Presence of •OH radicals | (CH₃)₂NCH₂CH(OCH₂CH₃)CH₂NH₂ + •OH → | Aldehydes, Carboxylic acids, Ammonia, Smaller amines |

Derivatization and Analog Development of 3 Amino 2 Ethoxypropyl Dimethylamine

Synthesis of Amide Derivatives

The primary amine in (3-Amino-2-ethoxypropyl)dimethylamine is readily susceptible to acylation to form stable amide bonds. This transformation is a cornerstone of synthetic organic chemistry, allowing for the introduction of a vast array of functionalities. organic-chemistry.orgnih.govresearchgate.net The tertiary amine typically remains unreactive under standard acylation conditions.

Common acylating agents for this purpose include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. The choice of reagent and reaction conditions can be tailored to the specific acyl group being introduced. For instance, reaction with a simple acyl chloride like acetyl chloride in the presence of a non-nucleophilic base would yield the corresponding acetamide. More complex acyl groups, including those derived from pharmaceuticals or biomolecules, can be introduced using peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). acs.orglibretexts.org

These reactions are generally high-yielding and can be performed under mild conditions. organic-chemistry.org The resulting amide derivatives exhibit altered polarity, hydrogen bonding capabilities, and steric bulk compared to the parent amine, which can significantly influence their chemical and physical properties.

| Acylating Agent | Expected Amide Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(2-ethoxy-3-(dimethylamino)propyl)acetamide | Inert solvent (e.g., DCM), non-nucleophilic base (e.g., triethylamine) |

| Benzoic Anhydride | N-(2-ethoxy-3-(dimethylamino)propyl)benzamide | Aprotic solvent (e.g., THF), mild heating |

| Propanoic acid + EDC | N-(2-ethoxy-3-(dimethylamino)propyl)propanamide | Polar aprotic solvent (e.g., DMF), room temperature |

Formation of Quaternary Ammonium (B1175870) Compounds

The tertiary dimethylamino group of this compound is a nucleophilic center that can react with alkylating agents to form quaternary ammonium compounds. This reaction, known as quaternization or the Menshutkin reaction, introduces a permanent positive charge onto the nitrogen atom, significantly altering the molecule's solubility and electrochemical properties. unacademy.comwikipedia.org

Typical alkylating agents include alkyl halides such as methyl iodide, ethyl bromide, or benzyl (B1604629) chloride. google.comtue.nl The reaction rate is influenced by the nature of the alkylating agent, the solvent, and the temperature. For example, methyl iodide is a highly reactive alkylating agent that readily forms the corresponding trimethylammonium iodide salt. The quaternization process can be controlled to add a single alkyl group to the tertiary amine. unacademy.comrsc.org

The formation of quaternary ammonium salts can be a strategy to enhance the water solubility of the molecule or to introduce specific functionalities through the appended alkyl group.

| Alkylating Agent | Expected Quaternary Ammonium Salt | Potential Counter-ion |

|---|---|---|

| Methyl Iodide (CH₃I) | (3-amino-2-ethoxypropyl)trimethylammonium | Iodide (I⁻) |

| Ethyl Bromide (CH₃CH₂Br) | (3-amino-2-ethoxypropyl)ethyldimethylammonium | Bromide (Br⁻) |

| Benzyl Chloride (C₆H₅CH₂Cl) | (3-amino-2-ethoxypropyl)benzyldimethylammonium | Chloride (Cl⁻) |

Functionalization at the Primary Amine Position for Complex Scaffolds

The primary amine of this compound serves as a key handle for the construction of more complex molecular architectures. rsc.orgrsc.org One of the most powerful methods for this is reductive amination. masterorganicchemistry.comchemistrysteps.comwikipedia.org This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a secondary amine. organic-chemistry.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.comacs.org

This one-pot procedure allows for the introduction of a wide variety of substituents at the primary amine position. wikipedia.org For example, reacting this compound with a complex aldehyde in the presence of a suitable reducing agent can generate a new secondary amine, effectively coupling the two molecules. This strategy is widely used in medicinal chemistry for the synthesis of compound libraries and for late-stage functionalization of drug candidates. chemrxiv.org

| Carbonyl Compound | Reducing Agent | Resulting Secondary Amine Product |

|---|---|---|

| Benzaldehyde | Sodium triacetoxyborohydride | N-benzyl-N'-(2-ethoxy-3-(dimethylamino)propyl)amine |

| Cyclohexanone | Sodium cyanoborohydride | N-cyclohexyl-N'-(2-ethoxy-3-(dimethylamino)propyl)amine |

| Acetone | Sodium cyanoborohydride | N-isopropyl-N'-(2-ethoxy-3-(dimethylamino)propyl)amine |

Modification of the Ethoxy Group

The ethoxy group in this compound is generally stable but can be modified under specific conditions. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgpressbooks.pub This reaction would proceed via an SN2 mechanism, leading to the formation of a secondary alcohol and ethyl halide. wikipedia.org

The resulting alcohol provides a new site for functionalization. For instance, it could be re-alkylated with different alkyl halides to introduce new ether functionalities, or it could be esterified with various carboxylic acids. This two-step sequence of ether cleavage followed by re-functionalization allows for the diversification of the alkoxy group, which can be used to modulate properties such as lipophilicity and metabolic stability.

It is important to note that the conditions required for ether cleavage are harsh and may not be compatible with other functional groups in more complex derivatives.

| Reaction Sequence | Intermediate Product | Final Product Example |

|---|---|---|

| 1. Ether cleavage with HBr 2. Alkylation with methyl iodide | 1-amino-3-(dimethylamino)propan-2-ol | (3-amino-2-methoxypropyl)dimethylamine |

| 1. Ether cleavage with HI 2. Esterification with acetic anhydride | 1-amino-3-(dimethylamino)propan-2-ol | 1-amino-3-(dimethylamino)propan-2-yl acetate |

Exploration of Chiral Analogs and Stereoselective Synthesis

This compound possesses a chiral center at the second carbon atom. While it is often supplied as a racemate, the synthesis of enantiomerically pure analogs is of significant interest, as stereochemistry often plays a crucial role in biological activity. The synthesis of chiral amino alcohols and diamines is a well-established field of organic chemistry. frontiersin.orgwestlake.edu.cnnih.govacs.org

Stereoselective synthesis could be approached in several ways. One method involves starting from a chiral precursor, such as an enantiomerically pure epoxide or amino acid. acs.org For example, the ring-opening of a chiral glycidyl (B131873) ether with dimethylamine (B145610), followed by further functionalization, could lead to the desired chiral diamine. Another approach is asymmetric synthesis, where a prochiral substrate is converted to a chiral product using a chiral catalyst or auxiliary. google.comresearchgate.net Asymmetric reduction of a corresponding keto-imine is a potential route. acs.org The development of stereoselective routes would allow for the investigation of the pharmacological or material properties of individual enantiomers. mdpi.combohrium.com

| Stereoselective Strategy | Potential Chiral Starting Material | Key Transformation |

|---|---|---|

| Chiral Pool Synthesis | (R)- or (S)-Glycidol | Sequential etherification and amine addition |

| Asymmetric Catalysis | Prochiral enone | Asymmetric conjugate addition of an amine followed by reduction |

| Resolution | Racemic this compound | Formation of diastereomeric salts with a chiral acid and separation |

Design and Synthesis of Bridged and Cyclic Derivatives

The linear backbone of this compound, with its two nitrogen atoms at the 1 and 3 positions relative to each other, is a suitable precursor for the synthesis of cyclic and bridged structures. Intramolecular reactions can be designed to form new rings, leading to conformationally constrained analogs. nsf.gov

For instance, if the primary amine is first functionalized with a group containing a suitable leaving group, an intramolecular cyclization could occur at the tertiary amine to form a piperazinium ring. nih.gov Alternatively, reaction of the 1,3-diamine with a suitable bifunctional electrophile, such as a diketone or a dihalide, could lead to the formation of various heterocyclic rings. researchgate.netnih.gov For example, condensation with a 1,3-dicarbonyl compound could yield a diazepine (B8756704) derivative. The synthesis of such bridged and cyclic structures can be valuable for exploring the conformational requirements of biological targets and for creating novel chemical entities with unique three-dimensional shapes. frontiersin.orgmdpi.com

| Cyclization Strategy | Co-reactant/Reagent | Potential Cyclic Structure |

|---|---|---|

| Intramolecular SN2 reaction | Functionalize primary amine with a 3-chloropropyl group | N-(2-ethoxypropyl)-1,1-dimethylpiperazinium |

| Condensation with a dicarbonyl | 2,4-Pentanedione | Substituted 1,4-diazepine |

| Reaction with phosgene (B1210022) equivalent | Triphosgene | Substituted 1,3-diazinan-2-one |

Applications of 3 Amino 2 Ethoxypropyl Dimethylamine As a Chemical Intermediate and Building Block

Utilization in Heterocyclic Ring System Synthesis

The presence of two distinct amine functionalities at the 1,3-position makes (3-Amino-2-ethoxypropyl)dimethylamine a prime candidate for the synthesis of saturated nitrogen-containing heterocyclic rings. Diamines are fundamental precursors in the construction of various heterocyclic systems, including piperazines and pyrimidines, which are significant scaffolds in medicinal chemistry.

The synthesis of piperaz nih.govrsc.orgine rings, for example, can be achieved through the cyclization of diamine precursors. Methodologies often invol nih.govsci-hub.seorganic-chemistry.orgve reacting a 1,2- or 1,3-diamine with a dielectrophile or employing catalytic processes that facilitate intramolecular cyclization. For a molecule like (3-Am organic-chemistry.orgmdpi.comino-2-ethoxypropyl)dimethylamine, its 1,3-diamine structure is suitable for forming six-membered rings. For instance, reaction with appropriate reagents could lead to the formation of substituted piperidines or other complex nitrogenous heterocycles.

Furthermore, diamines are utilized in the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. The reaction of a diamine acs.org with a β-ketoester, for example, can yield dihydropyrimidinones, which can be further modified. The specific substitution on the diamine, such as the ethoxy and dimethylamino groups in the target molecule, would be incorporated into the final heterocyclic structure, allowing for the fine-tuning of its chemical and physical properties.

Role in Polymernih.govChemistry and Macromolecular Design

The dual amine functionality of this compound makes it a highly adaptable monomer and modifier in polymer science. Its primary amine can readily participate in polymerization reactions, while the tertiary amine can provide specific functionalities to the resulting polymer.

Monomer for Specialty Polymers

As a diamine, this compound can serve as a monomer in step-growth polymerization to produce specialty polyamides and polyureas. Polyamides are typically nih.govsynthesized through the condensation reaction of a diamine with a dicarboxylic acid or its derivative, such as an acyl chloride. Similarly, polyureas can rsc.orgyoutube.comnih.govbe formed by reacting diamines with phosgene (B1210022) derivatives or, in non-isocyanate routes, with compounds like urea.

The incorporation of (3- acs.orgsemnan.ac.irAmino-2-ethoxypropyl)dimethylamine into the polymer backbone would introduce the ethoxy and pendant dimethylamino groups at regular intervals. These functional groups can significantly influence the polymer's properties, such as its solubility, thermal stability, and adhesive characteristics. The tertiary amine, in pa researchgate.netcyberleninka.runih.govrticular, can act as a site for pH-responsiveness or for post-polymerization modification.

| Polymer Type | Co-monomer | Resulting Linkage | Potential Properties Influenced by this compound |

| Polyamide | Dicarboxylic Acid / Acyl Chloride | Amide (-CO-NH-) | Increased hydrophilicity, sites for quaternization, altered thermal properties. |

| Polyurea | Diisocyana nih.govte / Urea | Urea (-NH-CO-NH-) | Enhanced solubility in polar solvents, pH-responsive behavior, improved adhesion. |

Cross-linkacs.orging Agent in Polymer Networks

The primary amine group of this compound can react with various functional groups in polymer chains, making it an effective cross-linking or curing agent. This is particularly relevant in the context of epoxy resins. Diamines are widely used researchgate.netas hardeners for epoxy resins, where the amine hydrogens react with the epoxide rings in an addition reaction. This process forms a rigi acs.orgd, three-dimensional thermoset network.

The reaction mechanism i patsnap.comgoogle.comnvolves the nucleophilic attack of the primary amine on the carbon atom of the epoxy ring, leading to ring-opening. The resulting secondary amine can then react with another epoxy group. The rate of curing and the final properties of the thermoset, such as its glass transition temperature and mechanical strength, are influenced by the structure of the diamine. The presence of the ethoxy and tertiary amine groups in this compound would affect the reactivity and steric environment of the primary amine, thereby modulating the curing process and the characteristics of the final polymer network.

Functionalizgoogle.comation of Polymeric Materials

This compound can be used to modify the surfaces or bulk properties of existing polymers through grafting reactions. This process, known as fu google.comnih.govnctionalization, imparts new properties to the original material. There are two primary str doi.orgategies for this: "grafting to" and "grafting from".

In a "grafting to" appro nih.govach, the primary amine of this compound could react with electrophilic sites on a polymer backbone, such as ester or halide groups, to covalently attach the molecule. This introduces the dimet google.comhylamino and ethoxy functionalities onto the polymer. The tertiary amine groups can enhance properties like adhesion, act as catalytic sites, or serve as points for further chemical reactions, such as quaternization to create polyelectrolytes.

This method has been use doi.orgd to functionalize materials like graphene oxide, where diamines can act as linkers to introduce amine groups onto the surface, enhancing their utility in polymer nanocomposites. Similarly, carbon nanotub rsc.orges have been functionalized with poly(oxyalkylene)diamines to improve their integration into polymer matrices for applications like proton exchange membranes.

Incorporation iacs.orgnto Supramolecular Assemblies and Host-Guest Systems

The structural features of this compound, including its hydrogen bond donors (the primary amine) and acceptors (the tertiary amine and ether oxygen), make it a candidate for designing components of supramolecular assemblies. These assemblies are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces.

In host-guest chemistry, a host molecule with a specific cavity can selectively bind a complementary guest molecule. Diamines can act as guest molecules, binding to host systems like cyclodextrins or porphyrin-based "tweezers". The binding affinity and acs.orgnih.govselectivity are governed by the size, shape, and chemical nature of the guest. The specific stereochemistry and functional group arrangement of this compound would dictate its interactions within a host's binding pocket. The tertiary amine also offers a site that can be protonated, allowing for pH-switchable binding behavior.

Furthermore, diamines can self-assemble or co-assemble with other molecules to form larger structures. For instance, diamino-4,4-bithiazole has been shown to form host-guest crystals with various organic molecules, driven by hydrogen bonding and π-stacking interactions. The ability of (3-Amino-2 elsevierpure.com-ethoxypropyl)dimethylamine to participate in hydrogen bonding could enable its use in the construction of similar ordered solid-state materials.

Application in Ligand Design for Coordination Chemistry

The two nitrogen atoms in this compound make it an excellent candidate for use as a bidentate ligand in coordination chemistry. Such ligands, often refer ijcce.ac.irred to as "chelating" ligands, can bind to a single metal center through both nitrogen atoms, forming a stable five- or six-membered ring. The primary and tertiary amine groups offer two distinct coordination sites.

The resulting metal complexes can have interesting catalytic, magnetic, or optical properties. The specific properties o nih.govmdpi.comf the complex are determined by the nature of the metal ion and the ligand's structure. The ethoxy group on the backbone of this compound could also potentially coordinate to certain metal centers or influence the electronic properties of the ligand through inductive effects.

The synthesis of such complexes typically involves reacting the diamine ligand with a metal salt in a suitable solvent. The resulting coordinatio ijcce.ac.irn geometry (e.g., tetrahedral, square planar, or octahedral) depends on the metal ion's preferred coordination number and the steric bulk of the ligand. Functionalized diamines a researchgate.netre widely used to create diverse coordination environments around metal ions, leading to applications in areas ranging from catalysis to materials science.

| Metal Ion (Example) | Potential Coordination Geometry | Potential Application Area | Supporting Concepts |

| Copper(II) | Square Planar / Distorted Octahedral | Catalysis, Antimicrobial agents | Schiff base complexes, Bioinorganic chemistry |

| Nickel(II) | Square P nih.govlanar / Octahedral | Catalysis, Magnetic materials | Urease inhibition studies |

| Zinc(II) | Tetrahedra ijcce.ac.irl | Lewis acid catalysis, Fluorescent sensors | Porphyrin tweezer complexes |

| Platinum(II) / Pallad acs.orgium(II) | Square Planar | Homogeneous catalysis, Anticancer agents | Diaminocarbene complexes |

Integration into Functional Materials for Specific Chemical Purposes

No specific research studies, patents, or publications were identified that describe the integration of this compound into functional materials. The dual amine functionalities could theoretically allow it to act as a monomer or cross-linking agent in polymerization reactions, or as a reactive site for grafting onto polymer backbones, but no concrete examples or data for this compound have been reported.

Development of Bioconjugation Reagents and Chemical Probes

There is no available literature detailing the use of this compound in the synthesis of bioconjugation reagents or chemical probes. The primary amine group offers a potential site for reaction with amine-reactive moieties to link to biomolecules, while the tertiary amine could influence solubility or catalytic properties. However, no specific reagents or probes derived from this compound have been described in the scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon frameworks of (3-Amino-2-ethoxypropyl)dimethylamine.

The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The integration of these signals corresponds to the number of protons in a given environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule. For this compound, signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the dimethylamino group (a singlet), and the protons of the propyl backbone would be observed. The protons on the chiral center and adjacent methylene groups would likely present more complex splitting patterns due to their diastereotopic nature.

The ¹³C NMR spectrum, typically recorded with proton decoupling, displays a single peak for each unique carbon atom. The chemical shift of each signal is indicative of the carbon's electronic environment (e.g., attachment to nitrogen or oxygen). This technique provides a direct count of the non-equivalent carbon atoms, confirming the carbon backbone of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N(CH₃)₂ | 2.2 - 2.3 | Singlet (s) |

| CH₃-CH₂-O | 1.1 - 1.2 | Triplet (t) |

| CH₃-CH₂-O | 3.4 - 3.6 | Quartet (q) |

| H₂N-CH₂ | 2.6 - 2.8 | Doublet of Doublets (dd) |

| (CH₃)₂N-CH₂ | 2.3 - 2.5 | Doublet of Doublets (dd) |

| O-CH | 3.3 - 3.5 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | 45 - 47 |

| CH₃-CH₂-O | 15 - 16 |

| CH₃-CH₂-O | 66 - 68 |

| H₂N-CH₂ | 42 - 44 |

| (CH₃)₂N-CH₂ | 58 - 60 |

| O-CH | 78 - 80 |

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign the signals from ¹H and ¹³C spectra and to piece together the molecular structure, advanced two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivities through the carbon skeleton. researchgate.net For instance, it would show a correlation between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, providing definitive C-H bond information. youtube.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation pattern.

For this compound (Molecular Formula: C₇H₁₈N₂O), the molecular weight is 146.23 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected at m/z 146 or 147, respectively.

High-resolution mass spectrometry (HRMS) can determine the molecular mass to several decimal places, allowing for the calculation of the elemental composition and confirming the molecular formula.

The fragmentation pattern provides a fingerprint of the molecule. For this compound, characteristic fragmentation would involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atoms, a common pathway for amines. docbrown.info This would lead to the formation of stable iminium ions. For example, cleavage adjacent to the dimethylamino group could produce a fragment ion at m/z 72. Another likely fragmentation is the loss of the ethoxy group. The principal fragment ions are typically formed through the loss of neutral species like water, ammonia, or carbon monoxide. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 147 | [C₇H₁₉N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 116 | [C₅H₁₄N₂]⁺ | Loss of CH₃CHO from [M+H]⁺ |

| 101 | [C₅H₁₃N₂]⁺ | Loss of CH₃CH₂OH from [M+H]⁺ |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage, formation of [(CH₃)₂N=CH₂]⁺ |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage, formation of [CH₂=NHCH₃]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

To date, a crystal structure for this compound has not been reported in public databases. The compound exists as a liquid at standard conditions, which makes single-crystal growth challenging. sigmaaldrich.com If a suitable crystalline derivative could be prepared (e.g., a salt like a hydrochloride or tartrate), X-ray crystallography would provide unequivocal data on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the molecule's flexible parts, such as the ethoxy and amino groups.

Intermolecular interactions: The nature of hydrogen bonding and van der Waals forces that dictate the crystal packing.

This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound, as each group absorbs light at a characteristic frequency.

For this compound, the IR and Raman spectra would be expected to show characteristic bands confirming its structure:

N-H stretching: The primary amine (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear just below 3000 cm⁻¹.

N-H bending: A bending vibration (scissoring) for the primary amine would be visible around 1600 cm⁻¹.

C-O stretching: A strong band corresponding to the C-O-C ether linkage stretch would be prominent in the 1050-1150 cm⁻¹ region.

C-N stretching: Aliphatic C-N stretching vibrations for both the primary and tertiary amines would be found in the 1000-1250 cm⁻¹ region.

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary techniques for a full vibrational analysis. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |

| Aliphatic Chains | C-H Stretch | 2850 - 2960 |

| Ether (C-O-C) | C-O Stretch | 1050 - 1150 |

| Aliphatic Amines (C-N) | C-N Stretch | 1000 - 1250 |

Chromatographic Techniques for Separation and Purity Analysis (Methodology Focus)

Chromatography is a set of laboratory techniques used for the separation of mixtures. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for assessing purity and quantifying the compound. helsinki.fi

High-Performance Liquid Chromatography (HPLC): Due to the polar and basic nature of the amine groups, reversed-phase HPLC would be a common approach. A C18 column could be used with a mobile phase consisting of an aqueous buffer (to control pH and suppress peak tailing) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector if a suitable chromophore is present or introduced via derivatization. nih.gov More advanced detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could also be employed for universal detection and confirmation of identity.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. Given its amine functionality, this compound may require a specialized column (e.g., a base-deactivated column) to prevent peak tailing due to interactions with acidic sites on the column surface. A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic analyte. For complex mixtures, coupling GC with a mass spectrometer (GC-MS) allows for the separation and identification of individual components.

The choice between HPLC and GC would depend on the compound's volatility, thermal stability, and the nature of potential impurities. In both cases, the methodology would focus on achieving a sharp, symmetrical peak for the main compound, well-separated from any impurity peaks, allowing for accurate purity determination by area percentage.

Theoretical and Computational Chemistry Studies of 3 Amino 2 Ethoxypropyl Dimethylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (3-Amino-2-ethoxypropyl)dimethylamine, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) would be utilized to model its electronic structure.

These calculations would yield crucial information, including the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, the electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps can be determined. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Energetic properties, including the heat of formation and total electronic energy, can also be calculated. These values are essential for assessing the thermodynamic stability of the molecule. For instance, a comparative analysis of the calculated energies of different isomers or conformers can identify the most stable structures.

Illustrative Data Table: Calculated Electronic Properties

The following table presents hypothetical data for this compound, as would be obtained from DFT calculations at the B3LYP/6-31G(d) level of theory. This data is for illustrative purposes to show the type of results generated by these methods.

| Property | Calculated Value | Unit |

| Total Electronic Energy | -552.987 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 1.45 | eV |

| HOMO-LUMO Gap | 7.66 | eV |

| Dipole Moment | 2.54 | Debye |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Due to the presence of several single bonds, this compound is a flexible molecule with numerous possible conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape. By simulating the movement of atoms over time, MD can reveal the preferred spatial arrangements of the molecule and the dynamics of transitions between different conformations.

An MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent like water or in a vacuum) and solving Newton's equations of motion for all atoms. The resulting trajectory provides a detailed picture of the molecule's flexibility, identifying the most populated conformational states and the energy barriers between them. Analysis of dihedral angle distributions for the rotatable bonds would be a key output of such a study.

Illustrative Data Table: Key Dihedral Angles and Their Predominant Conformations

This table illustrates the kind of data that would be extracted from an MD simulation to describe the conformational preferences of this compound.

| Dihedral Angle | Atoms Involved | Predominant Conformation(s) |

| τ1 | C(ethoxy)-O-C-C(amino) | gauche (-60°), anti (180°) |

| τ2 | O-C-C-N(dimethyl) | gauche (+60°), anti (180°) |

| τ3 | C-C-N-C(methyl) | gauche (±60°) |

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can predict the reactivity of this compound and elucidate potential reaction pathways. The electronic properties calculated through quantum chemistry, such as the electrostatic potential map and frontier molecular orbitals (HOMO and LUMO), can identify reactive sites. For example, the nitrogen atoms with their lone pairs of electrons are expected to be nucleophilic centers, while the primary amine group can also act as a proton donor.

To study specific reactions, computational chemists can model the entire reaction coordinate, locating transition states and calculating activation energies. This allows for the determination of reaction kinetics and the most favorable pathways. For instance, the protonation of the amine groups or their reaction with electrophiles could be modeled to understand the molecule's behavior in different chemical environments.

Analysis of Intermolecular Forces and Non-Covalent Interactions

The physical and chemical properties of this compound in a condensed phase are governed by intermolecular forces. Computational methods can provide a detailed analysis of these non-covalent interactions.

Hydrogen Bonding Networks

The primary amine group (-NH2) in this compound can act as a hydrogen bond donor, while the nitrogen atoms and the ether oxygen can act as hydrogen bond acceptors. In a solution or in the solid state, these groups can participate in the formation of complex hydrogen bonding networks. Computational studies, often combining quantum mechanics with molecular dynamics, can characterize the geometry, strength, and dynamics of these hydrogen bonds.

Electrostatic and Van der Waals Interactions

Beyond hydrogen bonding, the molecule interacts with its surroundings through electrostatic and van der Waals forces. The calculated partial atomic charges and dipole moment provide insight into the electrostatic interactions. Van der Waals interactions, which include dispersion forces, are also crucial, particularly for the nonpolar alkyl parts of the molecule. These interactions can be modeled using various force fields in molecular mechanics and molecular dynamics simulations.

Cheminformatics Approaches for Structural Relationship and Design